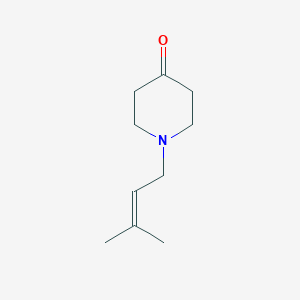

1-(3-Methylbut-2-en-1-yl)piperidin-4-one

Description

1-(3-Methylbut-2-en-1-yl)piperidin-4-one is a piperidin-4-one derivative substituted with a 3-methylbut-2-en-1-yl (prenyl) group at the nitrogen atom. Piperidin-4-one, a six-membered heterocyclic ring with a ketone group at the 4-position, serves as a versatile scaffold in medicinal chemistry due to its ability to undergo diverse functionalization .

Properties

IUPAC Name |

1-(3-methylbut-2-enyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-9(2)3-6-11-7-4-10(12)5-8-11/h3H,4-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKOYTANVDZEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1CCC(=O)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylbut-2-en-1-yl)piperidin-4-one can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with 3-methylbut-2-enal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbut-2-en-1-yl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(3-Methylbut-2-enyl)piperidin-4-ol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the 3-methylbut-2-enyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Properties

1-(3-Methylbut-2-en-1-yl)piperidin-4-one has been investigated for its potential pharmacological activities. Studies have shown that derivatives of piperidine compounds can exhibit significant biological effects, including:

- Antidepressant Activity : Piperidine derivatives have been linked to serotonin receptor modulation, which is crucial in the treatment of depression.

- Anticancer Properties : Research indicates that certain piperidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated activity against various cancer cell lines, showcasing their potential as anticancer agents .

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can yield various bioactive compounds. For example:

- Synthesis of Sigma Receptor Ligands : The compound has been utilized in the development of ligands targeting sigma receptors, which are implicated in several neurological disorders .

Table 1: Summary of Pharmacological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Modulation of serotonin receptors | |

| Anticancer | Inhibition of tumor growth | |

| Sigma Receptor Ligand | Development of ligands for neurological disorders |

Case Study 1: Anticancer Activity

A study evaluated the effects of piperidine derivatives on human cancer cell lines such as HCT116 and HT29. The results indicated that modifications to the piperidine structure significantly enhanced anticancer activity, with observed IC50 values indicating effective growth inhibition at low concentrations .

Case Study 2: Neuropharmacology

Another research focused on the neuropharmacological effects of piperidine derivatives, including this compound. The study highlighted its potential as a therapeutic agent for conditions like anxiety and depression through its action on neurotransmitter systems .

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-2-en-1-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 1-(3-Methylbut-2-en-1-yl)piperidin-4-one with its analogues:

Key Observations :

- Lipophilicity : The prenyl group in the target compound likely increases lipophilicity compared to polar substituents like methoxypropyl or benzoyl . This property may enhance CNS penetration or interaction with hydrophobic targets.

- Reactivity : Propargyl () and chloroacetyl () substituents introduce sites for click chemistry or nucleophilic substitution, whereas the prenyl group may participate in cycloaddition or oxidation reactions.

- Stability: Bromobenzoyl () and fluoroquinoline () derivatives exhibit solid-state stability, while prenyl-substituted compounds may require stabilization against oxidation.

Key Findings :

- Aryl-substituted derivatives () are prioritized for antimicrobial applications due to structural mimicry of natural alkaloids .

- The prenyl group in the target compound may confer anti-inflammatory properties akin to xanthohumol, a prenylated flavonoid with demonstrated bioactivity .

- Chloroacetyl derivatives () are leveraged in targeted therapies due to their reactivity with nucleophilic residues in enzymes .

Biological Activity

1-(3-Methylbut-2-en-1-yl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a 3-methylbut-2-enyl group. This structural configuration is crucial for its biological activity, influencing how the compound interacts with various biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. Research indicates that it may modulate the activity of certain proteins involved in cell signaling pathways, leading to various pharmacological effects. For instance, it has been suggested that compounds with similar structures can inhibit methionine aminopeptidases (MetAPs), which are critical for protein maturation and cellular function .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, suggesting its potential as an antibiotic agent. For example, compounds structurally related to this compound have demonstrated efficacy against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have indicated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has shown promising results in inhibiting tumor growth in models expressing wild-type and mutant p53 proteins, highlighting its potential as a therapeutic agent in oncology .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of piperidine compounds against clinical isolates of bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Activity Assessment : In a preclinical study, this compound was tested on human breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent antiproliferative effects. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3-Methylbut-2-en-1-yl)piperidin-4-one, and how can reaction yields be optimized?

- Methodology : Utilize nucleophilic substitution or alkylation reactions between piperidin-4-one and prenyl halides (e.g., 3-methylbut-2-en-1-yl bromide). Optimize yields by controlling reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for excess alkylating agent). Monitor progress via TLC or HPLC .

- Data Interpretation : Low yields may result from steric hindrance due to the branched prenyl group. Consider microwave-assisted synthesis to enhance reaction efficiency .

Q. How can the purity of this compound be validated post-synthesis?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) for baseline separation .

- NMR : Confirm structural integrity via characteristic peaks (e.g., δ 5.2–5.4 ppm for the prenyl double bond, δ 2.7–3.1 ppm for the piperidin-4-one carbonyl) .

- Quality Control : Compare retention times or spectra with reference standards. Purity >95% is typically required for pharmacological assays .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation : Classified under acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles), work in a fume hood, and avoid direct skin contact. Store in airtight containers at 2–8°C .

- Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Approach : Perform molecular docking (e.g., AutoDock Vina) to assess interactions between the prenyl-piperidin-4-one scaffold and target proteins (e.g., enzymes or receptors). Focus on optimizing the prenyl group’s hydrophobic interactions and the ketone’s hydrogen-bonding capacity .

- Validation : Compare computational predictions with in vitro IC50 values. Adjust substituents (e.g., halogenation or methylation) to improve binding affinity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Case Example : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from compound permeability or efflux pump interference.

- Methodology :

- Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in combination assays.

- Validate membrane permeability via logP calculations (target 2–3 for optimal lipophilicity) .

- Statistical Analysis : Apply ANOVA to identify significant variability sources (e.g., assay conditions vs. compound stability) .

Q. How can crystallography clarify the stereochemical configuration of synthetic derivatives?

- Technique : Employ single-crystal X-ray diffraction (SXRD) using SHELX software for structure refinement. Grow crystals via slow evaporation in polar aprotic solvents (e.g., acetone/water mixtures) .

- Outcome : Resolve ambiguities in chiral centers (e.g., prenyl group orientation) and confirm absolute configuration using Flack parameters .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

- Assay Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.